molecular formula C22H12ClF3N2O3 B2995440 N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide CAS No. 888465-95-0

N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide

Cat. No. B2995440
CAS RN: 888465-95-0
M. Wt: 444.79
InChI Key: VYOFNNJQRKHXQY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide, also known as CFTR modulator, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis.

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide is a compound that can be synthesized through various chemical processes, involving acylthioureas and benzofuran derivatives. These compounds are characterized by spectroscopic methods such as IR and NMR spectroscopy, indicating their complex structure and potential for further chemical manipulation (Limban et al., 2011).

Antipathogenic Activity

Compounds related to N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide have been tested for their antipathogenic activities, especially against bacterial strains known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest a potential for developing novel antimicrobial agents with antibiofilm properties, highlighting the importance of halogenated substituents in enhancing biological activity (Limban et al., 2011).

Crystallographic Studies

Crystallographic studies of related N-(arylsulfonyl)-4-fluorobenzamides provide insights into the molecular conformation and interactions of such compounds. These studies reveal the inclination angles between aromatic rings and the potential for supramolecular aggregation, which could be critical for understanding the chemical behavior and reactivity of N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide in various environments (Suchetan et al., 2016).

Antifungal Potential

Derivatives of benzofuran, including those related to the compound , have been synthesized and tested for their antifungal potential against various fungi. These studies have identified certain compounds with significant inhibitory effects, suggesting a possible avenue for the development of new fungicidal agents. This research underscores the potential of fluorinated benzamides and their derivatives in antifungal applications (Abedinifar et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O3/c23-14-10-12(6-8-15(14)24)27-22(30)20-19(13-3-1-2-4-18(13)31-20)28-21(29)11-5-7-16(25)17(26)9-11/h1-10H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFNNJQRKHXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide

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